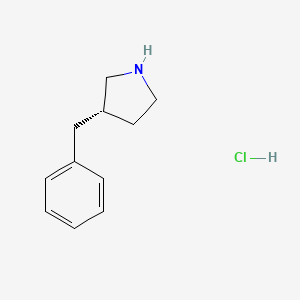
(S)-3-Benzylpyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Benzylpyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Benzylpyrrolidine hydrochloride typically involves the reaction of (S)-3-Benzylpyrrolidine with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the product. One common method involves the use of a Grignard reagent, such as benzylmagnesium chloride, which reacts with pyrrolidine to form the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The final product is then purified through crystallization or other separation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-Benzylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrrolidines.
Aplicaciones Científicas De Investigación
(S)-3-Benzylpyrrolidines hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of (S)-3-Benzylpyrrolidine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Pyrrolidine: A simpler analog without the benzyl group.
N-Benzylpyrrolidine: Similar structure but without the chiral center.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness: (S)-3-Benzylpyrrolidine hydrochloride is unique due to its chiral nature and the presence of the benzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H16ClN |
|---|---|
Peso molecular |
197.70 g/mol |
Nombre IUPAC |
(3S)-3-benzylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)8-11-6-7-12-9-11;/h1-5,11-12H,6-9H2;1H/t11-;/m1./s1 |
Clave InChI |
MOHPRQHABSPJSO-RFVHGSKJSA-N |
SMILES isomérico |
C1CNC[C@H]1CC2=CC=CC=C2.Cl |
SMILES canónico |
C1CNCC1CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


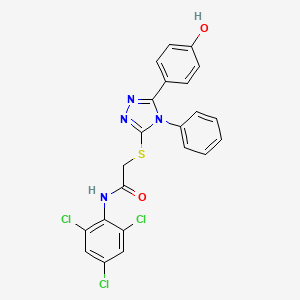
![3-(5-Nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11775824.png)
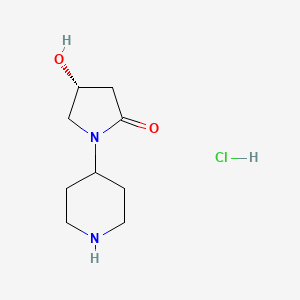
![3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B11775835.png)
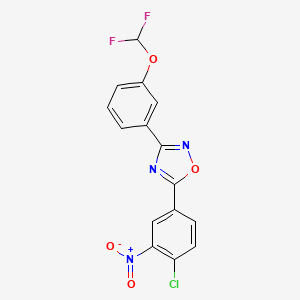

![5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride](/img/structure/B11775860.png)
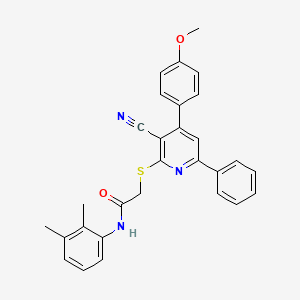
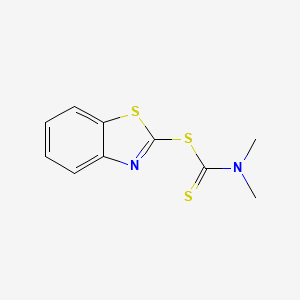

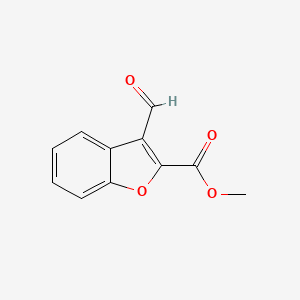
![2-(2-Fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11775892.png)
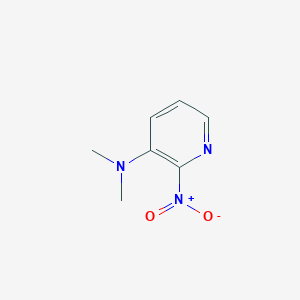
![4-Bromo-2-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11775908.png)
